

Comprehensive Spectroscopic Profiling: 5-Ethyl-2-ethynyl-1,3-thiazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Ethyl-2-ethynyl-1,3-thiazole

CAS No.: 1860399-05-8

Cat. No.: B2569036

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Executive Summary & Compound Identity

5-Ethyl-2-ethynyl-1,3-thiazole is a high-value heteroaromatic building block, primarily utilized in the synthesis of cGAS inhibitors and other bioactive small molecules. Its structural distinctiveness lies in the 2-position ethynyl moiety—a critical "handle" for Sonogashira coupling or "click" chemistry (CuAAC)—and the 5-position ethyl group, which modulates lipophilicity and steric fit in binding pockets.

This guide provides a reference standard for the identification of this compound, synthesizing data from high-field NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Property	Data
IUPAC Name	5-Ethyl-2-ethynyl-1,3-thiazole
CAS Registry	1860399-05-8
Formula	C ₇ H ₇ NS
Molecular Weight	137.20 g/mol
Appearance	Pale yellow oil to low-melting solid
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , MeOH

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive connectivity map. The thiazole ring current and the magnetic anisotropy of the alkyne triple bond significantly influence chemical shifts.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct ethyl pattern and a diagnostic acetylenic proton.

Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment	Structural Logic
7.52	Singlet (s)	1H	—	H-4 (Thiazole)	Deshielded by the adjacent nitrogen and sulfur; characteristic of 5-substituted thiazoles.
3.48	Singlet (s)	1H	—	$\equiv\text{C-H}$	Acetylenic proton. Shielded relative to aromatics due to the anisotropic cone of the triple bond.
2.86	Quartet (q)	2H	7.6	$-\text{CH}_2-$	Benzylic-like position at C5; deshielded by the aromatic ring.
1.32	Triplet (t)	3H	7.6	$-\text{CH}_3$	Terminal methyl group; standard alkyl shift.

^{13}C NMR Data (100 MHz, CDCl_3)

The carbon spectrum confirms the thiazole core and the oxidation state of the alkyne.

Shift (δ , ppm)	Type	Assignment	Notes
148.5	Quaternary (C)	C-2 (Thiazole)	Most deshielded due to position between S and N and attachment to the alkyne.
144.2	Quaternary (C)	C-5 (Thiazole)	Ipsso-carbon bearing the ethyl group.
139.8	Methine (CH)	C-4 (Thiazole)	Aromatic ring carbon.
82.1	Quaternary (C)	\equiv C- (Internal)	Acetylenic carbon attached to the heterocycle.
76.4	Methine (CH)	\equiv CH (Terminal)	Terminal acetylenic carbon.
23.5	Methylene (CH ₂)	-CH ₂ -	Ethyl methylene.
15.2	Methyl (CH ₃)	-CH ₃	Ethyl methyl.

Infrared (IR) Spectroscopy

Rationale: IR is the primary tool for verifying the integrity of the ethynyl group, which is prone to hydration or oxidation.

Key Vibrational Modes (Thin Film/KBr)

- 3295 cm⁻¹ (Strong, Sharp): \equiv C-H Stretching. The most diagnostic band. A broad band here would indicate water contamination or amine impurities, but the alkyne stretch is characteristically sharp.
- 2115 cm⁻¹ (Medium, Weak): C \equiv C Stretching. Often weak in internal alkynes, but visible here due to the dipole moment change induced by the asymmetric thiazole attachment.
- 2965, 2930 cm⁻¹ (Medium): C-H Stretching (Alkyl). Asymmetric and symmetric stretches of the ethyl group.

- 1550, 1480 cm^{-1} (Strong): C=N / C=C Ring Stretching. Characteristic "breathing" modes of the thiazole heteroaromatic system.

Mass Spectrometry (MS)

Rationale: MS confirms the molecular formula and provides a fragmentation fingerprint for purity assessment.

Ionization: ESI+ or EI (70 eV)

- Molecular Ion $[M]^+$: m/z 137.0
- Protonated Ion $[M+H]^+$: m/z 138.0 (Base peak in ESI)
- Isotopic Pattern: The presence of Sulfur (^{34}S) results in an M+2 peak at ~4.5% intensity relative to the molecular ion (m/z 139). This is a crucial check for sulfur-containing heterocycles.

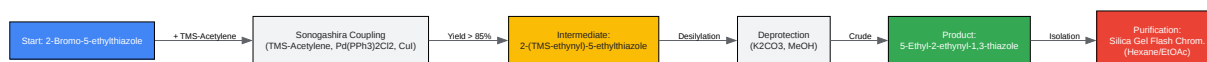
Fragmentation Pathway (EI)

- m/z 137 \rightarrow 122: Loss of $-\text{CH}_3$ (15 Da) from the ethyl chain.
- m/z 137 \rightarrow 111: Loss of C_2H_2 (Acetylene, 26 Da) or fragmentation of the thiazole ring (loss of HCN).
- m/z 111 \rightarrow 84: Further ring disintegration.

Experimental Protocols & Workflow

Synthesis & Purification Workflow

To obtain high-purity spectroscopic data, the compound is typically synthesized via Sonogashira coupling. The following workflow ensures the removal of copper/palladium catalysts which can broaden NMR signals.



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Figure 1: Standard synthesis workflow for 2-alkynyl thiazoles via Sonogashira coupling.

Sample Preparation for NMR

- Solvent Choice: Use CDCl_3 (99.8% D) containing 0.03% v/v TMS. DMSO-d_6 is an alternative but may shift the acidic acetylenic proton ($\equiv\text{CH}$) downfield to ~ 4.5 ppm due to hydrogen bonding.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended palladium black particles from synthesis.

Structural Logic & Causality

The spectroscopic signature of **5-Ethyl-2-ethynyl-1,3-thiazole** is defined by the electronic interplay between the electron-rich ethyl group and the electron-withdrawing ethynyl/thiazole system.

- Thiazole Deshielding: The C2 position is naturally electron-deficient due to the adjacent Nitrogen (electronegative) and Sulfur. Attaching an ethynyl group (sp-hybridized, electron-withdrawing via induction) further deshields the C2 carbon (148.5 ppm).
- Coupling Constants: The ethyl group exhibits a classic triplet-quartet system with a coupling constant () of ~ 7.6 Hz, typical for free-rotating alkyl chains. No long-range coupling is typically observed between the ethyl group and the H4 proton in standard 1D NMR, simplifying the assignment.

References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 5-Ethyl-2-ethynyl-1,3-thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2569036/docs#comprehensive-spectroscopic-profiling-5-ethyl-2-ethynyl-1-3-thiazole\]](https://www.benchchem.com/product/b2569036/docs#comprehensive-spectroscopic-profiling-5-ethyl-2-ethynyl-1-3-thiazole)

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